3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol
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Overview
Description
3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol: is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a thiol group at the 2-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with carbon disulfide and methyl iodide, followed by cyclization to form the imidazo[4,5-b]pyridine core. The reaction conditions often include the use of a base such as potassium carbonate and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiol group or the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the imidazo[4,5-b]pyridine core can interact with nucleic acids and other biomolecules, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-methyl-3H-imidazo[4,5-b]pyridine: Lacks the thiol group, which affects its reactivity and applications.
2-thiol-3H-imidazo[4,5-b]pyridine: Similar structure but different substitution pattern, leading to different chemical properties and applications.
Uniqueness
3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol is unique due to the presence of both a thiol group and a methyl group, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
CAS No. |
32282-08-9 |
---|---|
Molecular Formula |
C7H7N3S |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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